molecular formula C19H16N4O2S B4246465 N-(4-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

N-(4-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

Cat. No.: B4246465
M. Wt: 364.4 g/mol
InChI Key: DRXBFJZGROFMAI-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a chemical compound of significant interest in medicinal chemistry and preclinical drug discovery, particularly in the field of central nervous system (CNS) disorders. This acetamide derivative features a 1,2,4-triazine core, a heterocyclic scaffold widely recognized for its diverse pharmacological potential . Compounds with structural similarities to this product, incorporating the 1,2,4-triazin-3-yl-sulfanyl acetamide motif, have demonstrated promising anticonvulsant activities in established pharmacological models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . Research indicates that the mechanism of action for such active derivatives may involve interaction with the benzodiazepine binding site on GABA A receptors, a major target for antiepileptic drugs. These interactions can potentiate inhibitory neurotransmission, leading to increased GABA levels in the brain and resulting in anticonvulsant and anxiolytic effects . Furthermore, the structural components of this molecule suggest potential for forming key hydrogen bonds and hydrophobic interactions within the receptor's active site, as supported by molecular docking studies of analogous compounds . This product is intended For Research Use Only and is not approved for human, veterinary, or household use. Researchers should handle this material with care, utilizing appropriate personal protective equipment and safety practices in a controlled laboratory setting.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-13(24)14-7-9-16(10-8-14)21-18(25)12-26-19-20-11-17(22-23-19)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXBFJZGROFMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a triazine ring and an acetamide moiety, which are known for their diverse biological applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N4O2S, with a molecular weight of 364.4 g/mol. The structural components of the compound include:

PropertyValue
Molecular FormulaC19H16N4O2S
Molecular Weight364.4 g/mol
IUPAC NameN-[4-[2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl]phenyl]acetamide
InChI KeyKVYXNHDBLSVWHL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The compound's triazine ring and phenyl group are believed to interact with various enzymes and receptors. This interaction may lead to the inhibition of enzymatic activity or modulation of receptor functions.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites and preventing substrate interaction.
  • Receptor Modulation : It may modulate receptor activity, influencing signaling pathways crucial for cellular responses.
  • Antioxidant Activity : The presence of the sulfanyl group suggests potential antioxidant properties that could protect cells from oxidative stress.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

Studies have indicated that compounds containing triazine rings exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens due to its ability to disrupt microbial cell functions.

Research Findings and Case Studies

Several studies have investigated the biological activities of triazine derivatives similar to this compound:

  • In Vitro Studies : In vitro assays demonstrated that triazine derivatives exhibit cytotoxic effects on various cancer cell lines (e.g., HT29) with IC50 values indicating potent activity.
  • Animal Models : Animal studies have shown that these compounds can reduce tumor sizes significantly compared to control groups when administered at therapeutic doses.
  • Mechanistic Studies : Research has elucidated the mechanisms through which these compounds exert their effects, including the activation of apoptotic pathways and inhibition of cell proliferation markers.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Sulfanylacetamide Derivatives

Compound Name Core Heterocycle R1 (Triazine/Triazole Substituent) R2 (Acetamide Substituent) Molecular Weight (g/mol) Key References
N-(4-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide 1,2,4-Triazine Phenyl 4-Acetylphenyl ~422*
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) 1,2,4-Triazole 4-Ethyl, 5-pyridinyl 4-Ethylphenyl 413.5
OLC-12 (2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide) 1,2,4-Triazole 4-Ethyl, 5-pyridinyl 4-Isopropylphenyl 440.5
N-(4-acetylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole 4-Chlorophenyl, 5-toluidinomethyl 4-Acetylphenyl 506.02
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidine 4,6-Diamino 4-Chlorophenyl 327.8

Notes:

  • The target compound’s 1,2,4-triazine core distinguishes it from triazole- or pyrimidine-based analogs, which may alter electronic properties and binding kinetics.
  • Substituents like 4-acetylphenyl (target compound) vs. 4-ethylphenyl (VUAA-1) modulate lipophilicity and steric bulk, impacting bioavailability .

Key Observations :

  • Triazole derivatives (e.g., VUAA-1) are optimized for receptor agonism, while oxadiazole or benzothiazole analogs target enzyme inhibition .
  • The absence of bulky substituents (e.g., indolylmethyl in compounds) in the target compound may limit steric hindrance, favoring interactions with flat binding pockets .

Physicochemical Properties

Table 3: Physicochemical Data

Compound Name Melting Point (°C) Solubility (Predicted) LogP (Calculated)
This compound Not reported Low (hydrophobic aryl groups) ~3.2*
N-(5-Chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Not specified Moderate (polar oxadiazole) ~2.8
N-(4-acetylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Not reported Low (chlorophenyl, toluidinomethyl) ~4.1

Notes:

  • Higher LogP values in triazole derivatives (e.g., compound) suggest greater membrane permeability .

Q & A

Q. What are the key synthetic steps and reaction conditions for N-(4-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions to introduce the sulfanyl-acetamide moiety.
  • Heterocyclic ring formation (e.g., 1,2,4-triazin-3-yl group) via cyclization under controlled temperatures (60–100°C) and inert atmospheres.
  • Purification via column chromatography or recrystallization to achieve >95% purity . Critical parameters include solvent choice (e.g., DMF or ethanol), reaction time (12–24 hours), and catalysts (e.g., K₂CO₃ for deprotonation). Optimization studies are recommended to address low yields due to steric hindrance from substituents .

Q. Which spectroscopic and analytical methods validate the compound’s structural integrity?

  • NMR spectroscopy (¹H and ¹³C) confirms the presence of aromatic protons (δ 7.2–8.5 ppm) and acetamide carbonyl signals (δ 168–170 ppm).
  • IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–C=S at ~680 cm⁻¹).
  • HPLC (≥98% purity) and mass spectrometry (e.g., ESI-MS for molecular ion [M+H]⁺) ensure purity and molecular weight consistency .

Q. What are the compound’s solubility and stability profiles under experimental conditions?

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in aqueous buffers. Solubility enhancement strategies include co-solvents (e.g., PEG-400) .
  • Stability : Stable at room temperature in dry, dark conditions. Degradation occurs at >150°C or under strong acidic/basic conditions (pH <3 or >10) .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structural refinement?

  • Use SHELXL for high-resolution refinement, leveraging restraints for disordered regions (e.g., flexible alkyl chains) and hydrogen-bonding networks.
  • Validate models with R-factor convergence (R1 <5%) and electron density maps (e.g., check for residual peaks >1 eÅ⁻³). For twinned crystals, apply twin-law matrices in SHELXL .
  • Example: In related triazole-acetamide derivatives, N–H⋯S hydrogen bonds stabilize crystal packing, requiring careful parameterization of thermal displacement ellipsoids .

Q. What experimental strategies optimize structure-activity relationship (SAR) studies for this compound?

  • Functional group modulation : Replace the phenyl-triazine moiety with pyridyl or indole groups to assess binding affinity changes (e.g., via Suzuki coupling).
  • Biological assays : Test modified analogs against target enzymes (e.g., kinase inhibition assays) to correlate substituent effects with IC₅₀ values.
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with active sites, guided by crystallographic data .

Q. How to address discrepancies in biological activity data across different assays?

  • Control standardization : Use reference inhibitors (e.g., staurosporine for kinase assays) and normalize data to cell viability controls (e.g., MTT assays).
  • Assay replication : Perform triplicate measurements and apply statistical analysis (e.g., ANOVA with post-hoc tests) to identify outliers.
  • Mechanistic validation : Use orthogonal methods (e.g., SPR for binding kinetics, Western blotting for target inhibition) to confirm activity .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReaction ConditionsYield (%)Purity (%)Ref.
Triazine formation80°C, N₂, 18h6592
Sulfanyl couplingK₂CO₃, DMF, 24h7895
PurificationSilica gel chromatography98

Q. Table 2. Spectroscopic Data

TechniqueKey PeaksInterpretationRef.
¹H NMR (DMSO-d6)δ 2.5 (s, 3H, CH₃), δ 7.8–8.2 (m, Ar-H)Acetyl and aromatic protons
IR (KBr)1650 cm⁻¹ (C=O), 680 cm⁻¹ (C-S)Acetamide and sulfanyl groups

Q. Table 3. Crystallographic Refinement Metrics

ParameterValueRef.
Space groupP1̄
R-factor (R1)4.2%
H-bond interactionsN–H⋯S, C–H⋯O

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

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